![molecular formula C12H14OS B12608754 (Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone CAS No. 917906-11-7](/img/structure/B12608754.png)
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone is a chemical compound that combines a bicyclic structure with a thiophene ring. The bicyclo[2.2.1]heptane moiety is a common scaffold in organic chemistry, known for its rigidity and stability, while the thiophene ring is a sulfur-containing heterocycle that is often found in biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[22One common method is the [2+2] cycloaddition reaction, which can be catalyzed by photochemistry . This reaction involves the use of dienes and a mercury lamp, although this method can be technically challenging and requires special equipment .
Industrial Production Methods
The use of photocatalytic cycloaddition reactions has been explored for the efficient production of bicyclic structures .
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Its potential biological activity makes it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets. The thiophene ring can participate in various interactions, including π-π stacking and hydrogen bonding, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic scaffold but may have different substituents.
Thiophene derivatives: Compounds with a thiophene ring but different additional structures.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone is unique due to its combination of a rigid bicyclic structure and a biologically active thiophene ring. This dual functionality makes it a versatile compound in various fields of research and application .
Propriétés
Numéro CAS |
917906-11-7 |
|---|---|
Formule moléculaire |
C12H14OS |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]heptanyl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C12H14OS/c13-12(11-2-1-5-14-11)10-7-8-3-4-9(10)6-8/h1-2,5,8-10H,3-4,6-7H2 |
Clé InChI |
KUHTZYDNEGASQY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)
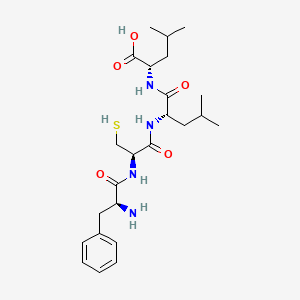
methanone](/img/structure/B12608714.png)
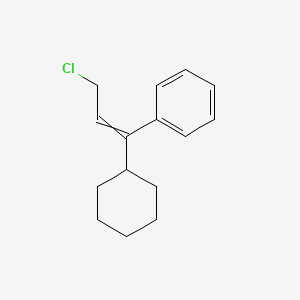
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
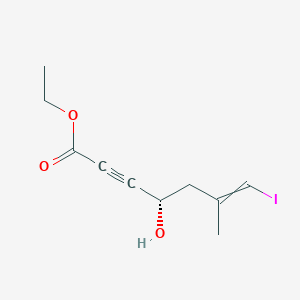
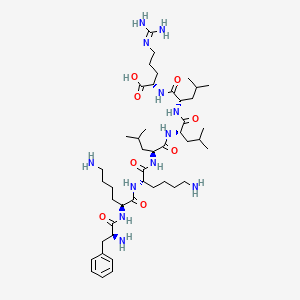

![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
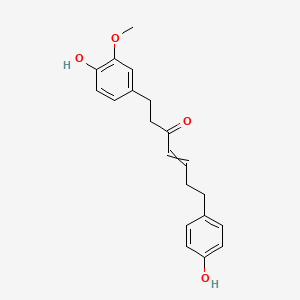
![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
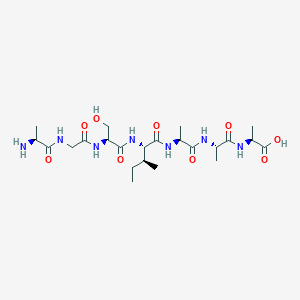
![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
